3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone
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Overview
Description
3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the realm of neuropharmacology and receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with a suitable butoxyquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Scientific Research Applications
3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with various biological receptors, particularly adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. This interaction can influence various signaling pathways, leading to potential therapeutic effects in conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: Another alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic properties. Its methoxyphenyl and piperazine moieties contribute to its high selectivity and potency as an alpha1-adrenergic receptor antagonist, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H31N3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H31N3O3/c1-29-23-7-3-2-6-22(23)27-15-13-26(14-16-27)12-4-5-17-30-20-10-8-19-9-11-24(28)25-21(19)18-20/h2-3,6-8,10,18H,4-5,9,11-17H2,1H3,(H,25,28) |
InChI Key |
HVSUPPZVIPTMEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Synonyms |
(11C)SV-III-130 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate MPBDQO cpd SV-III-130 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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